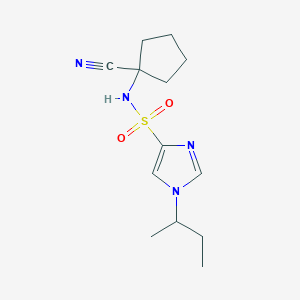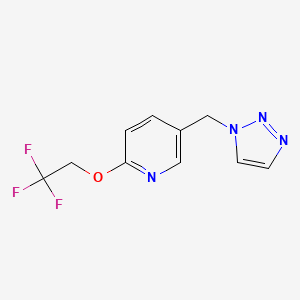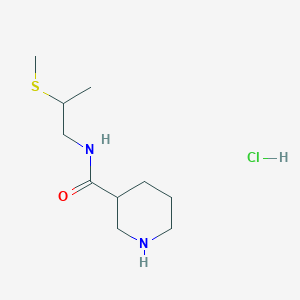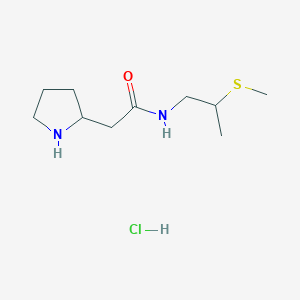
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 increases the production of cGMP, leading to vasodilation and inhibition of cancer cell growth.
Biochemical and physiological effects:
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been found to exhibit various biochemical and physiological effects. It has been shown to decrease blood pressure by relaxing smooth muscle cells in blood vessels. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been found to have anti-inflammatory effects and has been shown to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has several advantages for lab experiments. It is a highly potent and specific activator of sGC, making it a valuable tool for studying the role of cGMP in various cellular processes. However, there are also some limitations to using 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272. One area of interest is its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-inflammatory and anti-oxidative effects. Overall, 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has significant potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the reaction of 1-cyanocyclopentylamine with 1-butan-2-yl imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. It has been found to exhibit vasodilatory effects and has been shown to relax smooth muscle cells in blood vessels, leading to a decrease in blood pressure. 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-11(2)17-8-12(15-10-17)20(18,19)16-13(9-14)6-4-5-7-13/h8,10-11,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRUNDIOPQQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)